[(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine
CAS No.: 883531-63-3
Cat. No.: VC8146766
Molecular Formula: C13H21N3
Molecular Weight: 219.33 g/mol
* For research use only. Not for human or veterinary use.
![[(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine - 883531-63-3](/images/structure/VC8146766.png)
Specification
CAS No. | 883531-63-3 |
---|---|
Molecular Formula | C13H21N3 |
Molecular Weight | 219.33 g/mol |
IUPAC Name | 1-(1-methylpiperidin-4-yl)-N-(pyridin-4-ylmethyl)methanamine |
Standard InChI | InChI=1S/C13H21N3/c1-16-8-4-13(5-9-16)11-15-10-12-2-6-14-7-3-12/h2-3,6-7,13,15H,4-5,8-11H2,1H3 |
Standard InChI Key | SANIFFZOCWUKQF-UHFFFAOYSA-N |
SMILES | CN1CCC(CC1)CNCC2=CC=NC=C2 |
Canonical SMILES | CN1CCC(CC1)CNCC2=CC=NC=C2 |
Introduction
Chemical Identity and Structural Features
The molecular formula of [(1-methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine is C₁₉H₃₁N₃, as derived from its parent compound (CID 28305764) . Its tetrahydrochloride salt form, documented under PubChem CID 45075067, has a molecular weight of 448.3 g/mol and a formula of C₁₉H₃₁N₃·4HCl . The compound’s structure features a central amine group bonded to two aromatic moieties:
-
1-Methylpiperidin-4-ylmethyl: A piperidine ring substituted with a methyl group at the 1-position and a methylene bridge (-CH₂-) at the 4-position.
-
Pyridin-4-ylmethyl: A pyridine ring with a methylene bridge at the 4-position.
The stereoelectronic properties of these groups influence the compound’s reactivity and interactions with biological targets. For instance, the basicity of the piperidine nitrogen (pKa ~10.13) and the aromatic pyridine ring contribute to its solubility profile and binding affinity in physiological environments.
Synthesis and Derivatives
Synthetic routes to [(1-methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine often involve reductive amination or nucleophilic substitution. A notable derivative is its tetrahydrochloride salt, synthesized by treating the free base with hydrochloric acid to enhance solubility for pharmaceutical formulations . Patent WO2021013864A1 describes analogous methods for preparing imidazo[1,2-a]pyridin-3-yl-pyrimidine derivatives, highlighting the use of piperidine intermediates in multi-step reactions .
Key intermediates in the synthesis include:
-
1-Methylpiperidin-4-ylmethanamine (CAS 7149-42-0): A precursor with a molar mass of 128.22 g/mol and a boiling point of 159.8°C .
-
Pyridin-4-ylmethanamine: Reacted with the piperidine derivative under controlled pH conditions to form the target amine.
Table 1 summarizes critical physicochemical properties of the compound and its precursors:
Physicochemical and Spectroscopic Properties
The compound’s free base is a liquid at room temperature, while its tetrahydrochloride salt forms a crystalline solid . Spectroscopic data from PubChem entries include:
-
InChI Key: HFQQKTKEJLXNEI-UHFFFAOYSA-N (for related pyridine-piperidine amines) .
-
SMILES: CC1=CC(=NC=C1)NC2CCN(CC2)C (for 4-methyl-N-(1-methylpiperidin-4-yl)pyridin-2-amine) .
The piperidine ring adopts a chair conformation, minimizing steric strain, while the pyridine ring’s planar structure facilitates π-π stacking interactions. These features are critical for its function in drug-receptor binding.
Recent Advances and Future Directions
Recent patents highlight innovations in piperidine-pyridine hybrid synthesis. For instance, WO2021013864A1 optimizes coupling reactions using palladium catalysts to enhance yield and purity . Future research may explore:
-
Targeted Drug Delivery: Leveraging the compound’s amine group for conjugation with nanoparticles.
-
Structure-Activity Relationships (SAR): Modifying substituents to improve pharmacokinetic profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume